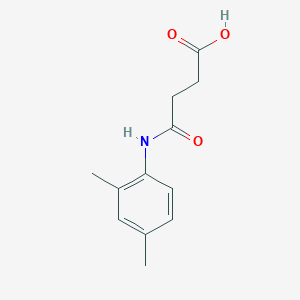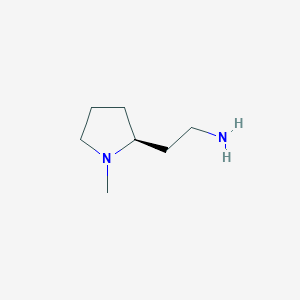
4-(2,4-Dimethylanilino)-4-oxobutanoic acid
Vue d'ensemble
Description
The compound 4-(2,4-Dimethylanilino)-4-oxobutanoic acid is a derivative of 2,4-dioxobutanoic acid, which is a key molecule in the study of glycolic acid oxidase inhibitors. The structure of this compound includes a lipophilic 4-substituent, which is crucial for its inhibitory activity. Although the specific compound is not directly mentioned in the provided papers, similar compounds with different substituents have been synthesized and studied for their potential as inhibitors .
Synthesis Analysis
The synthesis of related compounds involves the substitution of the 4-position on the 2,4-dioxobutanoic acid backbone. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This method could potentially be adapted for the synthesis of this compound by using an appropriate dimethylaniline derivative in the initial reaction step.
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using various spectroscopic techniques such as IR, NMR, and X-ray diffraction studies. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by these methods, and the crystal structure was solved to a high degree of precision . The molecular structure analysis is crucial for understanding the interaction of these compounds with their biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups. For instance, the presence of the oxobutanoic acid moiety suggests that these compounds could undergo reactions typical of carboxylic acids and ketones, such as esterification or condensation reactions. The specific reactivity of this compound would depend on the electronic and steric effects of the dimethylanilino substituent .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and thermal stability, are important for their practical application as inhibitors. The thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using thermal analysis techniques like DTA and TGA . Similar analyses would be required for this compound to assess its suitability for in vivo studies or as a pharmaceutical agent.
Applications De Recherche Scientifique
Vibrational and Molecular Studies
FT-IR and Molecular Structure Analysis : 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a related compound, has been synthesized and analyzed using FT-IR, NMR, and X-ray diffraction studies. This research helps in understanding the molecular structure and vibrational wavenumbers, which are crucial for the compound's stability and charge transfer within the molecule (Raju et al., 2015).
Molecular Docking and Optical Studies : Similar compounds, 4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its derivatives, have been examined through experimental and theoretical approaches. These studies include molecular docking, vibrational analysis, and theoretical Ultraviolet–Visible spectra, providing insights into the compound's potential for biological activities (Vanasundari et al., 2018).
Biological and Chemical Studies
Apoptosis Induction in Cell Lines : 4-Methylthio-2-oxobutanoic acid, another related compound, has been found to inhibit the growth of human cell lines by inducing apoptosis. This study suggests the compound's potential in cancer research and therapy (Tang et al., 2006).
Photolysis and Chemical Reactions : Research into the photolysis of methyl 2-chloro-3-oxobutanoate, a structurally similar compound, has provided valuable insights into the chemical reactions and pathways involved. This is important for understanding the compound's stability and reactivity under different conditions (Enev et al., 1987).
Synthesis and Characterization
Synthesis and ELISA Development : The synthesis of related haptens and their use in developing a sensitive ELISA for analyzing fenthion in fruit samples demonstrate the compound's utility in analytical chemistry (Zhang et al., 2008).
Improved Synthesis Methods : Research into the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, another related compound, shows advancements in synthesis methods that could be applicable to 4-(2,4-Dimethylanilino)-4-oxobutanoic acid (Obydennov et al., 2013).
Fluorescent Probe Synthesis for β-Amyloid : The synthesis of a novel fluorescent probe based on a similar structure highlights potential applications in diagnosing neurodegenerative diseases like Alzheimer's (Fa et al., 2015).
Mécanisme D'action
The mechanism of action of 2,4-Dimethylaniline is traced back to alpha-adrenergic agonist activity, interaction with octopamine receptors of the central nervous system, and inhibition of monoamine oxidases and prostaglandin synthesis . Therefore, it leads to overexcitation and consequently paralysis and death in insects .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,4-dimethylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTDVYMOUQKBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352636 | |
| Record name | 4-(2,4-Dimethylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76475-63-3 | |
| Record name | 4-(2,4-Dimethylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-DIMETHYLSUCCINANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)





